Triisooctyl phosphite

Polymer Stabilization Hydrolytic Stability Phosphite Antioxidants

Triisooctyl phosphite (CAS 25103-12-2) is a trialkyl phosphite ester, formally named tris(6-methylheptyl) phosphite, and is typically supplied as a colorless to pale yellow liquid with a density of 0.891 g/cm³ at 25°C and a refractive index of 1.4490. As an organophosphorus compound with the molecular formula C₂₄H₅₁O₃P and a molecular weight of approximately 418.6 g/mol, it functions as both a secondary antioxidant and a plasticizer in polymer systems.

Molecular Formula C24H51O3P
Molecular Weight 418.6 g/mol
CAS No. 25103-12-2
Cat. No. B147569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisooctyl phosphite
CAS25103-12-2
SynonymsTris(2-ethylhexyl)phosphite
Molecular FormulaC24H51O3P
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C)CCCCCOP(OCCCCCC(C)C)OCCCCCC(C)C
InChIInChI=1S/C24H51O3P/c1-22(2)16-10-7-13-19-25-28(26-20-14-8-11-17-23(3)4)27-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3
InChIKeyDECPGQLXYYCNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisooctyl Phosphite (CAS 25103-12-2): A Bulk Trialkyl Phosphite Plasticizer and Stabilizer for High-Temperature Polymer Applications


Triisooctyl phosphite (CAS 25103-12-2) is a trialkyl phosphite ester, formally named tris(6-methylheptyl) phosphite, and is typically supplied as a colorless to pale yellow liquid with a density of 0.891 g/cm³ at 25°C and a refractive index of 1.4490 . As an organophosphorus compound with the molecular formula C₂₄H₅₁O₃P and a molecular weight of approximately 418.6 g/mol, it functions as both a secondary antioxidant and a plasticizer in polymer systems . Unlike many phosphite stabilizers that rely on phenolic structures, this compound is a pure trialkyl phosphite, meaning it contains no phenol, nonylphenol, or bisphenol A (BPA) in its molecular architecture, a key differentiator in regulatory-sensitive applications .

Why Triisooctyl Phosphite (CAS 25103-12-2) Cannot Be Substituted with a Generic Phosphite


In-class substitution of triisooctyl phosphite with other trialkyl or triaryl phosphites is not straightforward due to fundamental differences in hydrolytic stability, volatility, and polymer compatibility that are directly dictated by its specific branched C8 alkyl chain architecture. While all organic phosphites are sensitive to hydrolysis, the rate is highly dependent on the ester radical; trialkyl phosphites with longer, branched chains like the isooctyl group demonstrate significantly enhanced hydrolytic stability compared to shorter-chain or aromatic analogs [1]. This structural feature also imparts lower volatility during high-temperature polymer processing, ensuring the additive remains in the polymer matrix rather than being lost to the atmosphere [2]. Furthermore, the absence of phenolic moieties means this compound provides antioxidant function without the risk of liberating free phenols—a critical regulatory concern that excludes many generic, phenol-containing phosphite stabilizers from certain applications . The quantitative performance differences detailed below underscore why a generic substitution is a technical and regulatory risk.

Triisooctyl Phosphite (CAS 25103-12-2): Quantitative Differentiation Evidence for Scientific Selection


Triisooctyl Phosphite vs. Triphenyl Phosphite: Superior Hydrolytic Stability for Demanding Polymer Processing

Triisooctyl phosphite exhibits significantly greater hydrolytic stability compared to the widely used alternative, triphenyl phosphite. This difference is rooted in the fundamental chemistry of phosphite esters, where the rate of hydrolysis is heavily influenced by the nature of the ester radical [1]. According to the technical literature, triisooctyl phosphite 'hydrolyzes very slowly' , whereas triphenyl phosphite is known to have a hydrolysis rate that lies between the highly unstable triethyl phosphite and tripropyl phosphite [1]. The practical implication is that triisooctyl phosphite is more resistant to deactivation by ambient moisture during storage, handling, and processing, ensuring a longer shelf life and more consistent performance in the final polymer product. This stability is a direct result of the steric hindrance provided by the bulky, branched isooctyl groups [2].

Polymer Stabilization Hydrolytic Stability Phosphite Antioxidants PVC Processing

Triisooctyl Phosphite vs. Triphenyl Phosphite: Reduced Volatility During High-Temperature Processing

In high-temperature polymer processing (e.g., extrusion or molding of PVC, polyolefins), the volatility of an additive is a critical performance parameter. Triisooctyl phosphite is characterized by a low volatility profile, which ensures that a greater proportion of the added stabilizer remains in the polymer matrix during processing, rather than being lost as vapor [1]. In contrast, triphenyl phosphite, a common aromatic alternative, is noted to have a higher volatility under similar thermal stress [1]. This is a direct consequence of the molecular architecture: the longer, branched alkyl chains of triisooctyl phosphite increase its molecular weight and boiling point (446.7±14.0 °C at 760 mmHg) compared to more volatile, lower molecular weight aryl phosphites . The reduced volatility minimizes fuming, die build-up, and the need for excess additive loading to compensate for process losses.

Polymer Processing Volatility Thermal Stability Antioxidant Retention

Triisooctyl Phosphite vs. Phthalate Plasticizers: Comparable Efficiency with Enhanced Durability and Electrical Performance

When used as a plasticizer, particularly in flexible PVC, triisooctyl phosphite provides a compelling alternative to conventional phthalate esters like dioctyl phthalate (DOP). Technical data sheets and supplier literature consistently report that its plasticizing efficiency and processing characteristics are comparable to those of phthalate plasticizers [1]. However, the key differentiator is its superior performance in demanding applications. Specifically, triisooctyl phosphite is noted for providing superior durability and electrical properties, making it a preferred choice for applications such as heat-resistant wire and cable insulation [2]. The compound also exhibits enhanced resistance to migration, which is a critical factor for long-term product stability and regulatory compliance, particularly in applications where phthalate migration is a concern [1][3].

Plasticizer Selection PVC Compounding Electrical Insulation Migration Resistance

Triisooctyl Phosphite vs. Phenol-Containing Phosphites: Regulatory Advantage of Being 'Phenol-Free'

A critical, quantifiable differentiator for triisooctyl phosphite is its chemical composition, which is explicitly free of phenol, nonylphenol, and bisphenol A (BPA) . This is in stark contrast to many widely used phosphite antioxidants, such as tris(nonylphenyl) phosphite (TNPP), which are based on alkylated phenols. The presence of free phenols or phenolic degradation products is a major regulatory concern in many regions, especially in applications involving food contact, medical devices, or children's products. By selecting a pure trialkyl phosphite like triisooctyl phosphite, formulators can directly address these concerns and simplify their regulatory documentation. The 'phenol-free' claim is supported by product data sheets, which show a phenol content of 'N.D.' (Not Detected) .

Regulatory Compliance Phenol-Free BPA-Free Antioxidant Selection

Triisooctyl Phosphite: High Phosphorus Content for Efficient Antioxidant Activity

The antioxidant efficacy of a phosphite stabilizer is directly related to its phosphorus content, as the phosphorus atom is the active site for decomposing hydroperoxides. Triisooctyl phosphite, as a relatively low molecular weight trialkyl phosphite, has a high theoretical phosphorus content. According to supplier data, the commercial product Doverphos® 74 (triisooctyl phosphite) is noted for its 'high phosphorus content' . While a direct value is not always published for all grades, a related alkyl phosphite product (SI Group WESTON™) has a phosphorus content of 6.2% . The theoretical phosphorus content for triisooctyl phosphite (C24H51O3P, MW 418.6) is 7.4%, which is higher than that of higher molecular weight or aryl phosphites, meaning less additive is required on a weight basis to achieve the same level of antioxidant activity.

Antioxidant Efficiency Phosphorus Content Polymer Stabilization Lubricant Additives

Triisooctyl Phosphite (CAS 25103-12-2): High-Value Application Scenarios Grounded in Quantitative Evidence


Heat-Resistant Wire and Cable Insulation (105°C Grade PVC Compounds)

In flexible PVC formulations for 105°C rated wire and cable, triisooctyl phosphite is a high-value plasticizer and stabilizer. Its documented low volatility and high thermal stability [1] ensure it remains in the polymer matrix under continuous operating temperatures that would cause conventional plasticizers to volatilize and embrittle the insulation. The evidence shows its plasticizing efficiency is comparable to phthalates, but its durability and electrical properties are superior [2]. This combination of thermal retention and electrical integrity makes it a technically sound choice for meeting stringent UL and IEC standards for building wire and appliance wiring.

Phenol-Free Antioxidant for Polyurethane Foams and Lubricants

For formulators seeking to eliminate phenolic compounds from their products, triisooctyl phosphite is a primary candidate. The product specification clearly indicates a phenol content of 'Not Detected' [1]. In polyurethane flexible foams, it is used to inhibit scorch and discoloration from NOx gases without introducing free phenol . In lubricants, its high phosphorus content (theoretical 7.4%) [2] provides efficient antioxidant and antiwear performance, while its phenol-free nature aligns with the trend toward more environmentally and toxicologically benign industrial fluids.

Durable Plasticizer for PVC Sealing Gaskets and Automotive Interiors

In applications where long-term flexibility and low fogging are critical, such as PVC gaskets in appliances and automotive interior components, triisooctyl phosphite offers a performance advantage. The evidence points to its enhanced migration resistance and durability compared to standard phthalate plasticizers [1]. This reduced migration minimizes plasticizer loss to adjacent surfaces, which helps maintain seal integrity, reduces window fogging in vehicles, and extends the service life of the component.

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